3-Bromo-6-hydroxy-2-methylbenzoic acid
Overview
Description
3-Bromo-6-hydroxy-2-methylbenzoic acid is a useful research compound. Its molecular formula is C8H7BrO3 and its molecular weight is 231.045. The purity is usually 95%.
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Scientific Research Applications
Bromophenol Derivatives and Algae Research
- Application : 3-Bromo-6-hydroxy-2-methylbenzoic acid, as part of bromophenol derivatives, was studied in the context of red algae Rhodomela confervoides. These derivatives were analyzed for their structure and potential bioactivity.
- Finding : Compounds similar to this compound were found inactive against several human cancer cell lines and microorganisms, indicating limited bioactivity in these contexts (Zhao et al., 2004).
Chemical Synthesis and Intermediates
- Application : This compound serves as an intermediate in chemical syntheses. For instance, it's an intermediate in the preparation of anti-cancer drugs inhibiting thymidylate synthase.
- Finding : The compound plays a critical role in multi-step synthetic processes, contributing to the development of important pharmaceuticals (Sheng-li, 2004).
Structural and Thermochemical Studies
- Application : The study of structural and thermochemical properties of bromobenzoic acids, including compounds similar to this compound, contributes to understanding their physical properties and potential applications.
- Finding : Research in this area helps in resolving ambiguities in the thermochemical and solubility data of bromobenzoic acids, which is essential for pharmaceutical and industrial applications (Zherikova et al., 2016).
Biomedical Applications
- Application : The compound's derivatives are explored for their potential in biomedical applications, especially in relation to inflammatory diseases.
- Finding : A derivative of 3-methylbenzaldehyde, closely related to this compound, showed promise for different biomedical applications, including the regulation of inflammatory diseases (Ryzhkova et al., 2020).
Mechanism of Action
Target of Action
It is used in the preparation of various biologically active compounds such as α-2 adrenoceptor agonists, smoothened receptor antagonists, and hiv-1 entry inhibitors . These targets play crucial roles in various biological processes, including neurotransmission, cell signaling, and viral entry into host cells.
Biochemical Pathways
Given its role in the synthesis of α-2 adrenoceptor agonists, smoothened receptor antagonists, and hiv-1 entry inhibitors , it can be inferred that it may influence pathways related to neurotransmission, Hedgehog signaling, and viral entry.
Result of Action
Based on its use in the synthesis of biologically active compounds , it can be inferred that it may have a range of effects, including modulation of neurotransmission, inhibition of Hedgehog signaling, and prevention of HIV-1 entry into host cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-6-hydroxy-2-methylbenzoic acid. Factors such as pH, temperature, and the presence of other molecules can affect its reactivity and interaction with its targets. For instance, the compound is considered hazardous and can cause skin corrosion/irritation and serious eye damage . Therefore, it should be handled with care, ensuring adequate ventilation and avoiding contact with skin and eyes .
Properties
IUPAC Name |
3-bromo-6-hydroxy-2-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3,10H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXOCFKDIBBTJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252955-18-3 | |
Record name | 3-bromo-6-hydroxy-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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